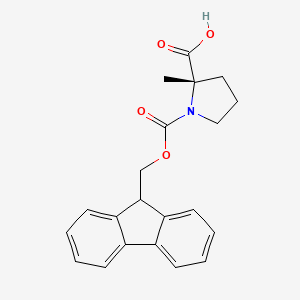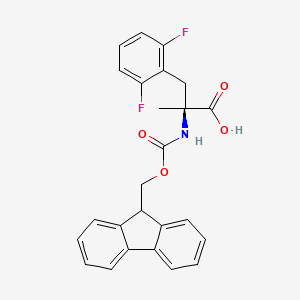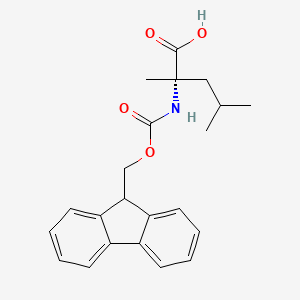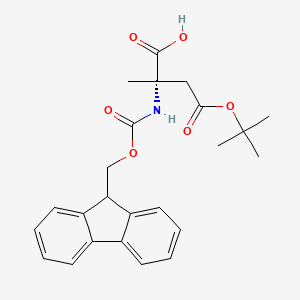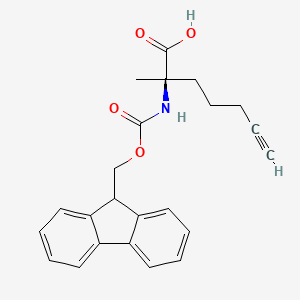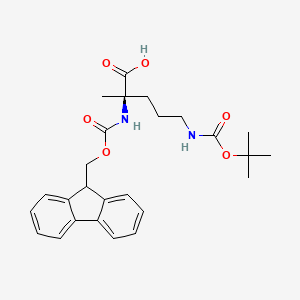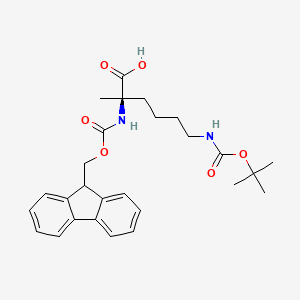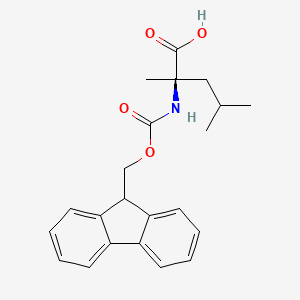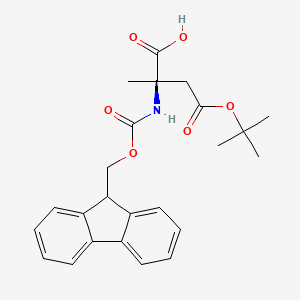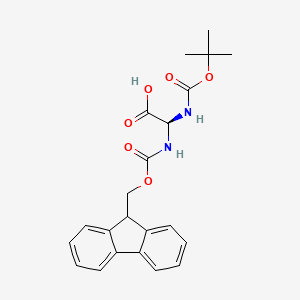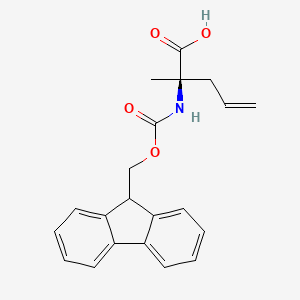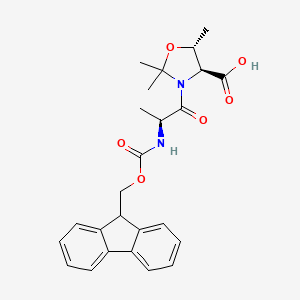
193148-60-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of (S)-3-boc-amino-1-diaz-4-benzyloxy-2-butanone involves several stepsThe reaction conditions typically involve the use of reagents such as tert-butyl dicarbonate, diazomethane, and benzyl alcohol under controlled temperature and pH conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
(S)-3-boc-amino-1-diaz-4-benzyloxy-2-butanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The diazo group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The BOC protecting group can be removed through hydrolysis under acidic or basic conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(S)-3-boc-amino-1-diaz-4-benzyloxy-2-butanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in proteomics research to study protein structures and functions.
Industry: The compound is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of (S)-3-boc-amino-1-diaz-4-benzyloxy-2-butanone involves its interaction with specific molecular targets and pathways. The diazo group in the compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to the modification of their structures and functions. This interaction can inhibit enzyme activity or alter protein-protein interactions, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
(S)-3-boc-amino-1-diaz-4-benzyloxy-2-butanone can be compared with other similar compounds, such as:
(S)-3-boc-amino-1-diaz-4-methoxy-2-butanone: This compound has a methoxy group instead of a benzyloxy group, which may affect its reactivity and applications.
(S)-3-boc-amino-1-diaz-4-ethoxy-2-butanone: The ethoxy group in this compound provides different steric and electronic properties compared to the benzyloxy group.
(S)-3-boc-amino-1-diaz-4-propoxy-2-butanone: The propoxy group introduces additional steric hindrance, which can influence the compound’s reactivity and interactions
The uniqueness of (S)-3-boc-amino-1-diaz-4-benzyloxy-2-butanone lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields of research.
Propriétés
Numéro CAS |
193148-60-6 |
|---|---|
Formule moléculaire |
C16H19N3O3 |
Poids moléculaire |
241,29 g/mole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


